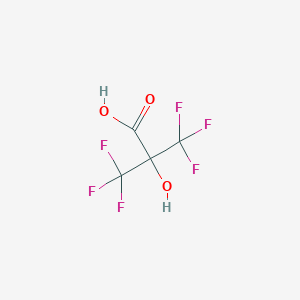

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Description

The exact mass of the compound 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O3/c5-3(6,7)2(13,1(11)12)4(8,9)10/h13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQUGOHGJUTDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369341 | |

| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-22-6 | |

| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, also known as 2-bis(trifluoromethyl)-2-hydroxypropanoic acid, is a fluorinated organic compound of significant interest in medicinal and materials chemistry. The presence of two trifluoromethyl groups imparts unique properties, including high acidity, thermal stability, and the ability to influence the biological activity of larger molecules. This guide focuses on the most common and practical synthetic route to this valuable compound.

Core Synthetic Pathway

The principal synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid proceeds through a two-step process:

-

Cyanohydrin Formation: The reaction of hexafluoroacetone with a cyanide salt, typically sodium or potassium cyanide, to form the corresponding cyanohydrin intermediate, 2,2-bis(trifluoromethyl)glycolonitrile.

-

Hydrolysis: The subsequent hydrolysis of the cyanohydrin's nitrile group under acidic conditions to yield the final carboxylic acid product.

This pathway is an adaptation of the well-established cyanohydrin reaction, a reliable method for the formation of α-hydroxy acids from ketones.

Reaction Mechanism and Experimental Workflow

The overall synthetic process can be visualized as a straightforward workflow, beginning with the nucleophilic addition of cyanide to hexafluoroacetone, followed by the hydrolysis of the resulting nitrile.

The reaction mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of hexafluoroacetone. This is followed by protonation of the resulting alkoxide. The subsequent hydrolysis of the nitrile group proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and finally, cleavage to the carboxylic acid and an ammonium ion.

Detailed Experimental Protocols

The following protocols are based on established chemical principles for cyanohydrin formation and hydrolysis and are adapted for the specific synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

4.1. Step 1: Synthesis of 2,2-bis(trifluoromethyl)glycolonitrile

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with a solution of sodium cyanide (1.0 eq) in anhydrous acetonitrile.

-

Addition of Hexafluoroacetone: The flask is cooled to 0°C using an ice bath. Hexafluoroacetone (1.1 eq) is then slowly added dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 5°C.

-

Reaction Monitoring: The reaction is stirred at 0°C for an additional 2 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-bis(trifluoromethyl)glycolonitrile.

4.2. Step 2: Hydrolysis to 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

-

Reaction Setup: The crude 2,2-bis(trifluoromethyl)glycolonitrile from the previous step is placed in a round-bottom flask equipped with a reflux condenser.

-

Acid Hydrolysis: A 6 M solution of hydrochloric acid is added to the flask, and the mixture is heated to reflux (approximately 100-110°C) with vigorous stirring.

-

Reaction Monitoring: The hydrolysis is typically complete within 12-24 hours. The reaction can be monitored by TLC or by the cessation of ammonia evolution.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid as a crystalline solid.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Hexafluoroacetone | C₃F₆O | 166.02 | -129 | -27 |

| 2,2-bis(trifluoromethyl)glycolonitrile | C₄HF₆NO | 193.05 | N/A | N/A |

| 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid | C₄H₂F₆O₃ | 212.06[2] | 82-86 | 153 |

Table 2: Crystallographic Data for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid [2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.9949(2) |

| b (Å) | 6.4007(2) |

| c (Å) | 18.5642(6) |

| V (ų) | 712.34(4) |

| Z | 4 |

Table 3: Expected Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2,2-bis(trifluoromethyl)glycolonitrile | ~4.5 (s, 1H, OH) | ~115 (CN), ~75 (q, C-OH), ~120 (q, CF₃) | ~-75 (s) |

| 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid | ~10-12 (br s, 1H, COOH), ~5 (br s, 1H, OH) | ~170 (COOH), ~78 (q, C-OH), ~122 (q, CF₃) | ~-73 (s) |

Note: Expected chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Safety Considerations

-

Hexafluoroacetone: is a toxic, nonflammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyanide Salts: Sodium and potassium cyanide are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. In case of contact, seek immediate medical attention. Do not mix with acids, as this will liberate highly toxic hydrogen cyanide gas.

-

Hydrochloric Acid: is a corrosive acid. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.

Conclusion

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid via the cyanohydrin of hexafluoroacetone is a robust and efficient method. This guide provides the necessary theoretical and practical information for its successful preparation in a laboratory setting. The unique properties of this compound make it a valuable building block for the development of novel pharmaceuticals and advanced materials.

References

In-Depth Technical Guide: Physicochemical Properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. This fluorinated carboxylic acid serves as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, where the incorporation of trifluoromethyl groups can significantly enhance biological activity and metabolic stability.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of relevant chemical and experimental workflows.

Core Physicochemical Properties

The unique structural features of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, notably the presence of two trifluoromethyl groups alpha to a carboxylic acid and a hydroxyl group, impart distinct chemical characteristics. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₆O₃ | [3] |

| Molecular Weight | 212.06 g/mol | [3] |

| Melting Point | 82-86 °C | |

| Boiling Point | 153 °C | |

| pKa | Estimated < 2 | Inferred from related structures |

| Solubility | Soluble in water and various organic solvents | [2] |

| Appearance | White to light yellow powder/crystalline solid |

Spectroscopic Data (Predicted)

Detailed experimental spectra for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: A broad singlet for the carboxylic acid proton (typically δ 10-13 ppm), a singlet for the hydroxyl proton (variable chemical shift), and a singlet for the methine proton.

-

¹³C NMR: Resonances for the carboxylic carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and the trifluoromethyl carbons.

-

¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

FTIR (Infrared Spectroscopy): Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and the O-H stretch of the alcohol group (~3200-3600 cm⁻¹).

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Protocol:

-

A precisely weighed sample of the acid is dissolved in a known volume of deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the aliquot is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Chemical Synthesis and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a potential synthetic route for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid and a general workflow for pKa determination.

Caption: A plausible synthetic route to the target compound via a cyanohydrin intermediate.

References

- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID | 44864-47-3 [chemicalbook.com]

- 5. 44864-47-3 CAS MSDS ((R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (C₄H₂F₆O₃), a molecule of interest in the fields of medicinal chemistry and materials science. A comprehensive understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its physicochemical properties, designing derivatives, and understanding its potential biological activity. This document summarizes the key crystallographic data, details the experimental procedures for its structural determination, and visualizes the intricate network of interactions that govern its crystalline assembly.

Crystallographic and Refinement Data at a Glance

The crystal structure of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below, offering a snapshot of the molecule's solid-state characteristics.

Crystal Data

| Parameter | Value |

| Chemical Formula | C₄H₂F₆O₃ |

| Formula Weight | 212.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 5.9949 (2) Å |

| b | 6.4007 (2) Å |

| c | 18.5642 (6) Å |

| Volume (V) | 712.34 (4) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 200 K |

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Absorption Correction | Multi-scan |

| Measured Reflections | 3824 |

| Independent Reflections | 1052 |

| R_int | 0.010 |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.076 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 120 |

Molecular Geometry and Supramolecular Assembly

In the crystalline state, the 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid molecule exhibits near Cₛ symmetry.[1] A notable feature of its conformation is the near coplanarity of the carboxylic acid group with the C-OH moiety, with an O=C-C-O(H) torsion angle of just 5.5 (2)°.[1] This planarity is indicative of an intramolecular hydrogen bond.

The crystal packing is dominated by a network of intermolecular O-H···O hydrogen bonds. These interactions link the molecules into supramolecular chains that propagate along the a-axis direction.[1] Specifically, the carboxylic acid group acts as a hydrogen bond donor to the hydroxyl group of an adjacent molecule, which in turn donates a hydrogen bond to the carbonyl oxygen of the first molecule.[1]

Experimental Protocols

The determination of the crystal structure of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid involved the following key experimental stages:

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal of the compound with dimensions 0.53 × 0.53 × 0.34 mm was selected and mounted on a Bruker APEXII CCD diffractometer.[1] The crystal was maintained at a constant temperature of 200 K during data collection.[1] The diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data using SADABS.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atom parameters were constrained during the refinement process.[1] The final refinement statistics, including R-factors and goodness-of-fit, indicate a high-quality structural determination.[1]

Visualizing the Crystal Engineering

The following diagrams illustrate the experimental workflow for the crystal structure determination and the resulting hydrogen bonding network that defines the supramolecular architecture of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

References

Spectroscopic and Structural Analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic and structural data for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (CAS RN: 662-22-6). While a complete set of spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) is not publicly available, this document compiles the existing structural information and presents generalized, detailed experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related fluorinated compounds.

Physicochemical and Crystallographic Data

While comprehensive spectroscopic data remains elusive in the public domain, some key physical and crystallographic properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid have been reported. This information is summarized in the tables below.

Table 1: Physicochemical Properties [1][2]

| Property | Value |

| CAS Number | 662-22-6 |

| Molecular Formula | C₄H₂F₆O₃ |

| Molecular Weight | 212.05 g/mol |

| Melting Point | 82 - 86 °C |

| Boiling Point | 153 °C |

| Appearance | White to light yellow powder/crystalline solid |

| Purity | ≥ 98% |

Table 2: Crystallographic Data [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 5.9949 (2) |

| b (Å) | 6.4007 (2) |

| c (Å) | 18.5642 (6) |

| V (ų) | 712.34 (4) |

| Z | 4 |

| Temperature (K) | 200 |

Spectroscopic Data (Note on Availability)

Extensive searches of scientific databases and literature have not yielded publicly available Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), or Mass Spectrometry (MS) data for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. Commercial suppliers indicate that the spectra conform to the structure, but the data itself is not provided[2]. The following sections, therefore, provide detailed, generalized experimental protocols that can be employed to obtain this critical spectroscopic information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques required for the full characterization of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the O-H, C=O, C-O, and C-F stretching and bending vibrations.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Sufficient pressure is applied to ensure good contact between the sample and the crystal. This is often the simplest and preferred method for solid samples.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.

-

The sample is placed in the beam path, and the spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

3.2.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or chloroform-d). The choice of solvent is critical to avoid exchange of the acidic protons (hydroxyl and carboxylic acid). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to identify the protons in the molecule. The acidic protons are expected to be broad and may exchange with residual water in the solvent.

3.2.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent as for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and the presence of fluorine, a larger number of scans and a longer relaxation delay may be necessary.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though not directly applicable here, it's a standard technique for carbon analysis).

-

-

Data Analysis: Analyze the chemical shifts of the carbon signals. The signals will likely show coupling to the fluorine atoms (C-F coupling).

3.2.3. ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

A common reference standard is CFCl₃ (trichlorofluoromethane) or an external standard.

-

-

Data Analysis: Analyze the chemical shifts and coupling patterns of the fluorine signals. The two trifluoromethyl groups are expected to be chemically equivalent and should appear as a single signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with a suitable ionization source.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and is often coupled with liquid chromatography (LC-MS). It is likely to produce the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This may require derivatization of the carboxylic acid and hydroxyl groups to increase volatility (e.g., silylation). Electron Impact (EI) ionization would then be used, which would likely lead to significant fragmentation.

-

-

Data Acquisition:

-

Direct Infusion: The sample solution is directly infused into the ionization source.

-

LC-MS or GC-MS: The sample is first separated by chromatography before entering the mass spectrometer.

-

Acquire a full scan mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (or pseudomolecular ion, e.g., [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CO₂, CF₃).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and structural analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

References

The Strategic Role of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid in Advanced Chemical Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a pivotal building block in modern medicinal and agricultural chemistry. While not possessing a direct pharmacological mechanism of action itself, its strategic incorporation into larger molecules imparts significant enhancements to their biological activity and pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's contribution to the enhanced efficacy of active pharmaceutical ingredients (APIs) and agrochemicals.

Core Functionality: A Strategic Synthetic Intermediate

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is primarily utilized as a specialized intermediate in organic synthesis.[1][2] Its value lies in the two trifluoromethyl (-CF3) groups attached to a central carbon atom. These groups are strategically introduced into target molecules to leverage their unique electronic and steric properties. The "mechanism of action" of this compound is therefore indirect, manifesting through the profoundly altered physicochemical and biological properties of the final products it helps create.[1][3]

The presence of trifluoromethyl groups can dramatically influence a molecule's behavior in a biological system.[4][5] By incorporating this fluorinated building block, chemists can fine-tune the properties of drug candidates and agricultural chemicals to achieve desired therapeutic or pesticidal effects.

The Impact of Trifluoromethyl Groups on Molecular Properties

The introduction of trifluoromethyl groups into a molecular scaffold is a well-established strategy in drug design to enhance a compound's overall performance.[6][7] The key advantages conferred by these groups are summarized below.

| Property Enhanced | Description | Quantitative Impact (General Trends) |

| Metabolic Stability | The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4][8] This leads to a longer half-life of the drug in the body. | Can significantly increase plasma half-life (t½) and reduce metabolic clearance. |

| Lipophilicity | The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[4][8] | Increases the logarithm of the partition coefficient (logP), a measure of lipophilicity. |

| Binding Affinity | The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the entire molecule.[5][8] This can lead to stronger interactions with biological targets, such as enzymes or receptors, through enhanced hydrogen bonding or other non-covalent interactions. | Can lead to lower IC50 or EC50 values, indicating higher potency. |

| Bioavailability | By improving both metabolic stability and membrane permeability, the incorporation of -CF3 groups can lead to a significant increase in the overall bioavailability of a drug.[5][9] | Increases the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| pKa Modification | The electron-withdrawing effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of a molecule at physiological pH and affect its solubility and target engagement.[8] | Can decrease the pKa of nearby amines or increase the acidity of carboxylic acids. |

Experimental Protocols: A Generalized Approach to Synthesis

While specific reaction conditions are proprietary and substrate-dependent, the following represents a generalized workflow for the incorporation of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid into a target molecule. This typically involves the formation of an ester or amide bond.

General Protocol for Amide Bond Formation:

-

Activation of the Carboxylic Acid: 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (1.1 equivalents) and a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Nucleophilic Attack: The desired amine (1 equivalent) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is washed sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Signaling Pathways: An Indirect Influence

It is crucial to reiterate that 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid does not directly modulate signaling pathways. Instead, the final molecule, which incorporates this building block, will interact with its specific biological target. The enhanced properties conferred by the trifluoromethyl groups can lead to a more potent or sustained effect on a given pathway.

For instance, if the final molecule is an inhibitor of a specific kinase, the presence of the trifluoromethyl groups may lead to a tighter binding to the ATP-binding pocket of the enzyme, resulting in a more profound and prolonged inhibition of the downstream signaling cascade.

Conclusion

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid represents a powerful tool in the arsenal of medicinal and agricultural chemists. Its "mechanism of action" is best understood through its role as a strategic building block that imparts desirable physicochemical and pharmacokinetic properties to the final active molecules. By enhancing metabolic stability, lipophilicity, binding affinity, and bioavailability, this compound contributes to the development of more effective and durable pharmaceuticals and agrochemicals. A thorough understanding of the impact of its trifluoromethyl groups is essential for the rational design of next-generation therapeutic and crop protection agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid [myskinrecipes.com]

- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

A Thermodynamic and Physicochemical Deep Dive into 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a highly fluorinated carboxylic acid, is a pivotal building block in the synthesis of advanced pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall biological activity of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of this compound. Due to the limited availability of extensive thermodynamic data in the public domain for this specific molecule, this paper also details the standard experimental protocols used to determine such properties and presents comparative data for the structurally related and well-characterized compound, hexafluoroisopropanol (HFIP).

Physicochemical and Thermodynamic Data

The available physicochemical data for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is currently limited to basic properties. A summary of these, alongside more extensive data for hexafluoroisopropanol (HFIP) for comparative context, is provided below.

Table 1: Physicochemical Properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₆O₃ | [4] |

| Molecular Weight | 228.05 g/mol | [4] |

| Melting Point | 82-86 °C | [4] |

| Boiling Point | 153 °C (lit.) | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

Table 2: Thermodynamic and Physical Properties of Hexafluoroisopropanol (HFIP)

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₆O | [5] |

| Molecular Weight | 168.04 g/mol | [6] |

| Melting Point | -3.3 °C | [5] |

| Boiling Point | 58.2 °C | [5] |

| Density | 1.596 g/mL at 25 °C | [5] |

| Enthalpy of Vaporization (ΔHvap) | 35.2 kJ/mol | [5] |

| Enthalpy of Fusion (ΔHfus) | 8.9 kJ/mol | [5] |

| Specific Heat Capacity | 1.21 J/g·K at 25 °C | [5] |

| Vapor Pressure | 16 kPa at 20 °C | [5] |

| pKa | 9.3 | [5] |

Experimental Protocols for Thermodynamic Characterization

To obtain a comprehensive thermodynamic profile for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a suite of experimental techniques would be employed. The following sections detail the standard methodologies for these essential measurements.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8][9] It is widely used to determine the thermal properties of organic compounds.[7]

Key Measurable Properties:

-

Melting point

-

Enthalpy of fusion (ΔHfus)

-

Heat capacity (Cp)

-

Glass transition temperature

-

Crystallization temperature and enthalpy

Detailed Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[10] The pan is then hermetically sealed to prevent any loss of sample due to sublimation or decomposition.[10]

-

Instrument Setup: A DSC instrument, such as a Q250 DSC, is utilized.[10] The system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 cm³/min) to create an inert atmosphere and prevent oxidation.[10]

-

Thermal Cycling: To erase the sample's thermal history, it is subjected to a heat/cool/heat cycle.[10] For instance, the sample could be heated from room temperature to a temperature above its melting point, then cooled, and then reheated.

-

Data Acquisition: During the final heating ramp (e.g., at a rate of 10 °C/min), the heat flow to the sample is measured relative to a reference pan. The resulting thermogram plots heat flow against temperature.

-

Data Analysis: The melting point is determined from the onset of the melting peak in the thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.[10]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of a compound.[11][12]

Key Measurable Properties:

-

Thermal stability

-

Decomposition temperature

-

Kinetics of decomposition

Detailed Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is placed in a tared TGA crucible, often made of platinum.[12]

-

Instrument Setup: The TGA instrument is programmed with a specific temperature ramp. The experiment is typically run under a controlled atmosphere of an inert gas like nitrogen or in an oxidative atmosphere like air.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition indicates the thermal stability of the compound. The shape of the curve can provide insights into the decomposition mechanism.[13][14]

Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance. This is essential for calculating the standard enthalpy of formation (ΔHf°).[15][16]

Key Measurable Property:

-

Enthalpy of combustion (ΔHc°)

Detailed Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of the sample is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A thermometer and a stirrer are also placed in the water.

-

Ignition: The sample is ignited by passing an electric current through an ignition wire.

-

Temperature Measurement: The temperature of the water is recorded before and after the combustion. The maximum temperature reached is noted.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.[15]

Vapor Pressure Measurement

For low-volatility compounds like 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, specialized techniques are required to measure vapor pressure accurately. The gas saturation method is a common approach.[17][18]

Key Measurable Property:

-

Vapor pressure as a function of temperature

Detailed Experimental Protocol (Gas Saturation Method):

-

Sample Preparation: The compound is placed in a temperature-controlled vessel (a saturator).

-

Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through or over the sample at a slow, controlled flow rate.[18]

-

Saturation: The carrier gas becomes saturated with the vapor of the compound.

-

Vapor Trapping: The gas stream is then passed through a trap (e.g., a cold trap or an adsorbent tube) to collect the vapor.

-

Quantification: The amount of condensed vapor is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Calculation: The vapor pressure is calculated from the amount of vapor collected, the volume of the carrier gas passed through the system, and the temperature.[17]

Role in Drug Discovery and Development

The unique physicochemical properties imparted by the fluorine atoms in 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid make it a valuable synthon in drug discovery. Fluorination can enhance a molecule's metabolic stability by blocking sites of metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and modulate its lipophilicity and pKa, thereby improving its pharmacokinetic profile.[1][2]

The general workflow for leveraging such a building block in a drug discovery program is outlined below.

Synthesis and Purification Workflow

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a closely related compound, has been described and can provide insights into potential synthetic routes for the title compound. One common approach involves the reaction of a trifluoroacetic acid ester with a mineral acid to form a trifluoroacetone intermediate, followed by reaction with a cyanide source and subsequent hydrolysis.[19][20] A generalized workflow for the synthesis, purification, and characterization of such fluorinated carboxylic acids is depicted below.

Conclusion

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and materials science. While a complete thermodynamic profile is not yet publicly available, this guide outlines the standard experimental methodologies required for its determination. The provided physicochemical data, along with comparative data for HFIP, serves as a valuable resource for researchers. The unique properties conferred by its extensive fluorination underscore its potential for the development of novel, high-performance molecules. Further experimental investigation into the thermodynamic properties of this compound is warranted to fully realize its potential in various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid [myskinrecipes.com]

- 5. webqc.org [webqc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. mt.com [mt.com]

- 12. Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles [mdpi.com]

- 13. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Calorimetry | Chemistry for Majors [courses.lumenlearning.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 20. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

A Technical Guide to Fluorinated Propanoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated scaffolds, derivatives of propanoic acid have emerged as a particularly promising class of compounds, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of fluorinated propanoic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential in drug development.

Synthesis of Fluorinated Propanoic Acid Derivatives

The introduction of fluorine into the propanoic acid scaffold can be achieved through various synthetic strategies, targeting either the carboxylic acid moiety or the side chain.

Synthesis of α-Fluorinated Propanoic Acid Derivatives

A common approach for the synthesis of α-fluorocarboxylic acids and their esters involves the reaction of ketene acetals with acetyl hypofluorite (AcOF), generated in situ from fluorine gas. This electrophilic fluorination method is advantageous as it circumvents issues like elimination and rearrangement reactions often encountered with nucleophilic fluorination.

Experimental Protocol: Synthesis of α-Fluoroibuprofen

-

The corresponding ketene acetal of ibuprofen is prepared.

-

The ketene acetal is reacted with acetyl hypofluorite (AcOF) generated directly from fluorine.

-

The reaction yields α-fluoroibuprofen.

Note: This method is also suitable for the incorporation of 18F for positron emission tomography (PET) applications.

Synthesis of Aryl-Substituted Fluorinated Propanoic Acids

Aryl-substituted fluorinated propanoic acids, a class that includes the well-known NSAID flurbiprofen, are of significant interest. The synthesis of 2-(2-fluoro-4-biphenylyl)propanoic acid, for example, can be achieved through a multi-step process.

Experimental Protocol: Synthesis of 2-(2-fluoro-4-biphenylyl)propanoic acid [1]

-

Preparation of the Zinc Reagent: Zinc powder is activated with trimethylsilyl chloride in tetrahydrofuran. Ethyl 2-bromopropionate is then added to form the corresponding zinc reagent.[1]

-

Coupling Reaction: 4-bromo-2-fluorobiphenyl is reacted with the prepared zinc reagent in the presence of a nickel catalyst and a phosphine ligand (e.g., 1,2-bis(diphenylphosphino)ethane nickel chloride and triphenylphosphine) in tetrahydrofuran to yield ethyl 2-(2-fluoro-4-biphenyl)propionate.[1]

-

Hydrolysis: The resulting ester is hydrolyzed to afford 2-(2-fluoro-4-biphenylyl)propanoic acid.[1]

Further derivatization of the carboxylic acid group can lead to a variety of compounds with diverse biological activities. For instance, reaction with hydrazine hydrate yields the corresponding hydrazide, which can then be condensed with various aromatic aldehydes to produce hydrazide-hydrazone derivatives.[2]

Biological Activities and Therapeutic Potential

Fluorinated propanoic acid derivatives have been investigated for a range of therapeutic applications, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many aryl-propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[3]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric) [4]

-

Reagent Preparation: Prepare COX assay buffer, heme, and a solution of the test inhibitor in a suitable solvent (e.g., DMSO). Reconstitute COX-1 and COX-2 enzymes. Prepare a solution of the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) and the arachidonic acid solution.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, ADHP, and the enzyme (COX-1 or COX-2) to wells designated for 100% initial activity and inhibitor testing. Add the test inhibitor to the designated inhibitor wells.

-

Initiation and Measurement: Initiate the reaction by adding the arachidonic acid solution to all wells. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for all samples. The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor) / Slope of Enzyme Control] x 100. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can then be determined.

Anticancer Activity

Several fluorinated propanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial and can involve the induction of apoptosis and the modulation of key signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability [5][6][7][8][9]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[5][6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data on Fluorinated Propanoic Acid Derivatives

The following tables summarize key quantitative data for representative fluorinated propanoic acid derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Selected Fluorinated Propanoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) |

| 2-Fluoropropanoic acid | C₃H₅FO₂ | 92.07 | 0.35 | 2.75 |

| 3-Fluoropropanoic acid | C₃H₅FO₂ | 92.07 | 0.15 | 4.14 |

| 2,3,3,3-Tetrafluoropropanoic acid | C₃H₂F₄O₂ | 146.04 | 0.85 | 1.55 |

| 2-(2'-Fluoro[1,1'-biphenyl]-4-yl)propanoic acid (Flurbiprofen) | C₁₅H₁₃FO₂ | 244.26 | 3.84 | 4.22 |

Note: logP and pKa values are predicted and may vary from experimental values.

Table 2: In Vitro Biological Activity of Selected Fluorinated Propanoic Acid Derivatives

| Compound | Biological Activity | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Flurbiprofen | Anti-inflammatory | COX Inhibition | COX-1 | 0.5 - 1.5 | [3] |

| Flurbiprofen | Anti-inflammatory | COX Inhibition | COX-2 | 0.1 - 0.5 | [3] |

| (E)-N'-(4-chlorobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Urease Inhibition | Urease Activity Assay | Jack bean urease | 2.13 ± 0.09 | [2] |

| (E)-N'-(4-nitrobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Urease Inhibition | Urease Activity Assay | Jack bean urease | 1.84 ± 0.05 | [2] |

Table 3: Pharmacokinetic Parameters of Flurbiprofen

| Parameter | Value |

| Bioavailability | >80% (oral) |

| Protein Binding | >99% |

| Metabolism | Hepatic (CYP2C9) |

| Elimination Half-life | 3-4 hours |

| Excretion | Urine |

Note: Pharmacokinetic data can vary depending on the formulation and patient population.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated propanoic acid derivatives is crucial for rational drug design and development.

Cyclooxygenase (COX) Inhibition Pathway

The anti-inflammatory effects of many fluorinated propanoic acid derivatives are mediated through the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins.

Caption: COX Inhibition Pathway by Fluorinated Propanoic Acid Derivatives.

Caspase-Dependent Apoptosis Pathway

The anticancer activity of some fluorinated propanoic acid derivatives is associated with the induction of apoptosis, a programmed cell death mechanism. This process is often mediated by a cascade of enzymes called caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways converge on the activation of executioner caspases, leading to cell death.[10][11][12]

Caption: Caspase-Dependent Apoptosis Induced by Fluorinated Propanoic Acids.

SIRT2 and EGFR Signaling Pathway in Cancer

Recent studies have implicated the SIRT2 and EGFR signaling pathways in the mechanism of action of some anticancer compounds. SIRT2, a deacetylase, can modulate the response to EGFR inhibitors.[13][14][15] Inhibition of SIRT2 can lead to increased acetylation and activation of downstream effectors like MEK, promoting cell proliferation.[13][15] Some anticancer agents may exert their effects by targeting these pathways.

References

- 1. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid (CAS 662-22-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and suppliers of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, CAS number 662-22-6. This fluorinated building block is of significant interest due to its unique electronic properties and its role as a potent enzyme inhibitor.

Core Properties

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, also known as 2-Hydroxy-2,2-bis(trifluoromethyl)acetic acid, is a white to slightly pale yellow crystalline solid. Its highly fluorinated structure imparts distinct chemical characteristics.

Physicochemical Data

A summary of the key physical and chemical properties of CAS 662-22-6 is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 662-22-6 |

| Molecular Formula | C₄H₂F₆O₃ |

| Molecular Weight | 212.05 g/mol |

| Physical State | Solid, Crystal/Powder |

| Color | White to slightly pale yellow |

| Melting Point | 30°C and 84°C (conflicting reports) |

| Boiling Point | 153-156°C |

| Density | ~1.183 g/cm³ |

| IUPAC Name | 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid |

| Synonyms | 2-Hydroxy-2,2-bis(trifluoromethyl)acetic acid |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the cyanohydrin from hexafluoroacetone, followed by its hydrolysis to the carboxylic acid.

Caption: General synthesis workflow for CAS 662-22-6.

Experimental Protocol: Representative Method

Materials:

-

Hexafluoroacetone

-

Sodium cyanide or potassium cyanide

-

A strong mineral acid (e.g., sulfuric acid or hydrochloric acid)

-

An appropriate solvent (e.g., diethyl ether or dichloromethane)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium or potassium cyanide in water is cooled in an ice bath. Hexafluoroacetone is then slowly added to this solution while maintaining a low temperature. The reaction mixture is stirred for a specified period to allow for the formation of the hexafluoroacetone cyanohydrin intermediate.

-

Acidification and Extraction: The reaction mixture is carefully acidified with a strong mineral acid. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine.

-

Hydrolysis: The organic solvent is carefully removed, and the crude cyanohydrin is subjected to acidic hydrolysis. This is typically achieved by heating the cyanohydrin with a concentrated aqueous solution of a strong mineral acid.

-

Purification: After cooling, the product is extracted from the reaction mixture using an organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Further purification may be achieved by recrystallization or distillation.

Biological Activity: Inhibition of Mandelate Racemase

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid is a potent competitive inhibitor of Mandelate Racemase (MR), an enzyme from Pseudomonas putida that catalyzes the interconversion of mandelate enantiomers.

Mechanism of Inhibition

This compound exhibits a novel binding mode within the active site of Mandelate Racemase. Unlike the substrate, which chelates a magnesium ion (Mg²⁺), the carboxylate group of the inhibitor bridges two key amino acid residues: Lysine 166 (Lys 166) and Histidine 297 (His 297). These residues act as Brønsted acid-base catalysts in the enzymatic reaction. This bridging interaction effectively blocks the active site and prevents the catalytic activity of the enzyme. The Ki value for this inhibition is reported to be 27 ± 4 μM.

Caption: Binding of CAS 662-22-6 in the Mandelate Racemase active site.

Suppliers

A number of chemical suppliers offer CAS 662-22-6 for research and development purposes. A selection of these suppliers is listed below.

| Supplier |

| TCI Chemicals |

| Daken Chemical |

| Unibest Industrial Co., Ltd. |

| LookChem |

| ChemicalBook |

| Alfa Aesar |

| Fisher Scientific |

| Angene Chemical |

| Ambeed |

Safety Information

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid is classified as a hazardous substance. It is corrosive to metals and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to Fluorinated C4 & C5 Compounds

A Note on Molecular Formula: The requested molecular formula C₄H₂F₆O₃ is not readily associated with a well-documented, stable chemical compound in the provided search results. However, two closely related and industrially significant fluorinated compounds have been identified: 2,2,2-Trifluoroethyl trifluoroacetate (C₄H₂F₆O₂) and Bis(2,2,2-trifluoroethyl) carbonate (C₅H₄F₆O₃) . This guide will provide a comprehensive overview of both, assuming a possible typographical error in the original query.

Part 1: 2,2,2-Trifluoroethyl trifluoroacetate

Chemical Formula: C₄H₂F₆O₂

Overview

2,2,2-Trifluoroethyl trifluoroacetate is a versatile fluorinated compound recognized for its unique properties that make it valuable in organic synthesis and pharmaceutical development.[3] The presence of trifluoromethyl groups enhances its stability and reactivity, establishing it as a key fluorinated building block for creating complex molecules with potentially improved bioactivity and selectivity.[3] Its molecular structure has been determined in the gas phase using electron-diffraction data, supplemented by ab initio (MP2) and DFT calculations.[1][2]

Physicochemical Properties

A summary of the key quantitative data for 2,2,2-Trifluoroethyl trifluoroacetate is presented below.

| Property | Value | Source |

| Molecular Weight | 196.05 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | 1.464 g/mL at 25 °C | [1][2] |

| Boiling Point | 55 °C | [1][2][3] |

| Melting Point | -67 °C | [3] |

| Refractive Index | n20/D 1.277 | [1][2][3] |

| Vapor Pressure | 3.34 psi at 20 °C | [2] |

| Flash Point | 0 °C (closed cup) | [2] |

Applications in Synthesis

2,2,2-Trifluoroethyl trifluoroacetate is primarily utilized in the following areas:

-

Synthesis of Fluorinated Compounds: It serves as a crucial reagent in the preparation of various fluorinated organic compounds, which are significant in the pharmaceutical and agrochemical industries.[3]

-

Solvent Applications: Its properties make it an effective solvent that can enhance reaction efficiency and yield in the synthesis of complex molecules.[3]

-

Specific Preparations: It has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.[1] Additionally, the hydrogenation of this compound catalyzed by an anionic tris-phosphine ruthenium hydride complex has been reported.[1][2]

Experimental Protocols

Purification: A common purification method for 2,2,2-Trifluoroethyl trifluoroacetate is distillation from calcium hydride at atmospheric pressure.[1] For drying, a simple distillation is adequate, and it can be stored under argon over 4 Ångström molecular sieves.[1]

Safety and Handling

This compound is classified as a highly flammable liquid and is known to cause severe skin burns and eye damage.[2][4]

-

Hazard Classifications: Flammable Liquid 2, Skin Corrosion 1B.[2][4]

-

Signal Word: Danger.[2]

-

Personal Protective Equipment (PPE): Faceshields, gloves, and goggles are recommended.[2]

-

Storage: Store at 2 - 8 °C.[3]

Logical Workflow for Synthesis Application

The following diagram illustrates a generalized workflow for the application of 2,2,2-Trifluoroethyl trifluoroacetate in chemical synthesis.

Caption: Synthetic workflow using 2,2,2-Trifluoroethyl trifluoroacetate.

Part 2: Bis(2,2,2-trifluoroethyl) carbonate

Chemical Formula: C₅H₄F₆O₃

CAS Number: 1513-87-7[5]

Overview

Bis(2,2,2-trifluoroethyl) carbonate (also known as DFDEC or TFEC) is a colorless, odorless, low-viscosity liquid. It is a highly effective electrolyte additive in the battery industry, particularly for lithium-ion batteries, where it enhances performance and stability. Its notable thermal and electrochemical stability makes it suitable for high-temperature and high-voltage applications.

Physicochemical Properties

A summary of the key quantitative data for Bis(2,2,2-trifluoroethyl) carbonate is presented below.

| Property | Value | Source |

| Molecular Weight | 226.07 g/mol | [5] |

| Appearance | Liquid | |

| Density | 1.51 g/mL | |

| Boiling Point | 118 °C | [6] |

| Assay (Battery Grade) | ≥99% |

Applications in Energy Storage

The primary application of this compound is in battery manufacturing.

-

Electrolyte Additive: It is used to improve the performance and stability of lithium-ion batteries.

-

SEI Formation: It can improve the cycle performance of lithium metal cells by contributing to the formation of a LiF-rich solid electrolyte interphase (SEI).

-

Flame Retardant: It has shown promising non-flammable properties for lithium-ion battery electrolytes, which is attributed to its ability to scavenge oxygen radicals during combustion through the generation of fluorine radicals at elevated temperatures.[7]

Experimental Protocols

Synthesis Strategy: One strategy for the synthesis of bis(2,2,2-trifluoroethyl) carbonate involves using carbon dioxide as a carbonyl source.[8] The electron-withdrawing nature of the trifluoroethyl groups in this compound enables substitution reactions.[8]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation.[5]

-

Hazard Classifications: Flammable Liquid 2/3, Skin Irritation 2, Eye Irritation 2.[5]

-

Signal Word: Danger/Warning.[5]

Role in Battery Electrolyte

The following diagram illustrates the role of Bis(2,2,2-trifluoroethyl) carbonate in a lithium-ion battery electrolyte system.

Caption: Role of TFEC as a battery electrolyte additive.

References

- 1. 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE | 407-38-5 [chemicalbook.com]

- 2. 2,2,2-Trifluoroethyl trifluoroacetate = 95 407-38-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(2,2,2-trifluoroethyl) Carbonate | C5H4F6O3 | CID 11447463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolyt ... - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00405A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of Trifluoromethylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpropanoic acids represent a class of organic compounds with increasing significance in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability and biological activity. However, this modification also necessitates a thorough evaluation of the potential safety and hazards associated with these compounds. This technical guide provides a comprehensive overview of the known and anticipated toxicological profile of trifluoromethylpropanoic acids. Due to a scarcity of publicly available data on this specific class, this guide synthesizes information from structurally related fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), to infer potential hazards, metabolic pathways, and mechanisms of action. Standard experimental protocols for assessing the safety of these compounds are also detailed to guide future research and development.

Introduction

The trifluoromethyl (CF3) group is a key structural motif in modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's potency, bioavailability, and metabolic stability. 3-[2-(Trifluoromethyl)phenyl]propanoic acid is one example of a valuable intermediate used in the synthesis of more complex molecules.[1] As the use of trifluoromethylpropanoic acid derivatives expands, a comprehensive understanding of their safety and potential hazards is crucial for researchers, scientists, and drug development professionals. This guide aims to provide an in-depth analysis of the current state of knowledge, drawing parallels from well-studied fluorinated analogues to anticipate the toxicological profile of trifluoromethylpropanoic acids.

Hazard Identification and Classification

Based on safety data sheets (SDS) for various trifluoromethyl-substituted organic acids, a general hazard profile can be anticipated. These compounds are often classified as corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[2][3][4]

Table 1: Summary of Anticipated Hazards for Trifluoromethylpropanoic Acids

| Hazard Class | Description | Precautionary Statements |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[2][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Acute Oral Toxicity | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] |

| Respiratory Irritation | May cause respiratory irritation.[2][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2][6] |

| Aquatic Hazard | Harmful to aquatic life.[2][3] | P273: Avoid release to the environment.[2][3] |

Toxicological Data (Inferred from Structurally Related Compounds)

Direct quantitative toxicological data for trifluoromethylpropanoic acids are limited in the public domain. However, by examining data from other per- and polyfluoroalkyl substances (PFAS), we can infer potential toxicological endpoints. It is critical to note that these are estimations and require experimental validation for specific trifluoromethylpropanoic acid compounds.

Table 2: Inferred Quantitative Toxicological Data for Trifluoromethylpropanoic Acids

| Endpoint | Value | Test Species | Route of Administration | Comments |

| LD50 (Oral) | 430 - 680 mg/kg (for PFOA) | Rat | Oral | Indicates moderate acute toxicity. |

| LC50 (Inhalation) | 0.98 mg/L (4-hour exposure for APFO) | Rat | Inhalation | Indicates moderate acute inhalation toxicity. |

| NOAEL (Subchronic) | 1 mg/kg/day (for a related compound) | Rabbit | Oral | Based on decreased body weight gain at higher doses.[2] |

| LOAEL (Subchronic) | 2 mg/kg/day (for a related compound) | Rat | Oral | Based on ovarian histopathology and hormonal disruption.[2] |

Experimental Protocols for Safety Assessment

A battery of standardized tests is required to thoroughly evaluate the safety of a new chemical entity. The following protocols, based on OECD and other regulatory guidelines, are recommended for assessing the toxicology of trifluoromethylpropanoic acids.

Acute Toxicity Testing

-

Acute Oral Toxicity (OECD 401): This test determines the median lethal dose (LD50) following a single oral administration of the test substance.[1]

-

Procedure: A test group of at least 5 animals per sex (commonly rats) is treated with a single gavage application of the substance. Animals are observed for 14 days for mortality and clinical signs of toxicity. Necropsies are performed on all animals.[4]

-

Genotoxicity Testing

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This assay assesses the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[4][7]

-

Procedure: Several strains of S. typhimurium are exposed to the test substance with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to determine mutagenicity.[4]

-

-